MK-2206 dihydrochlorure
Vue d'ensemble
Description
Le chlorhydrate de MK-2206 est un inhibiteur allostérique hautement sélectif de la kinase sérine/thréonine Akt, qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance, la survie et le métabolisme cellulaires. Le composé est étudié pour son potentiel à traiter divers types de cancer en inhibant la voie de signalisation Akt, qui est souvent hyperactive dans les cellules cancéreuses .
Applications De Recherche Scientifique
MK-2206 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the Akt signaling pathway and its role in various cellular processes.
Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy in various cell lines.
Medicine: Undergoing clinical trials for the treatment of various cancers, including breast, lung, and colorectal cancers.
Industry: Utilized in the development of new therapeutic agents targeting the Akt pathway.
Mécanisme D'action
Target of Action
MK-2206 dihydrochloride, also known as MK-2206 2HCl, is a highly selective allosteric inhibitor of all three Akt isoforms: Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
MK-2206 binds to Akt in an ATP-independent manner, leading to a change in its conformation. This prevents Akt from being activated by upstream signals . Specifically, MK-2206 inhibits the phosphorylation of Thr308 and Ser473 of Akt , which are critical for its activation .
Biochemical Pathways
The primary biochemical pathway affected by MK-2206 is the PI3K/Akt/mTOR signaling pathway . This pathway is often hyperactivated in various types of cancer, leading to increased cell survival, proliferation, and resistance to apoptosis . By inhibiting Akt, MK-2206 suppresses this pathway, thereby inhibiting cell proliferation and inducing apoptosis .
Result of Action
The inhibition of Akt by MK-2206 leads to a variety of cellular effects. It has been reported to induce G1-phase cell cycle arrest and apoptosis in leukemia cells . In addition, it has been shown to strongly reduce the migration of certain glioblastoma cells .
Action Environment
The action of MK-2206 can be influenced by various environmental factors. For instance, it has been suggested that due to an aberrant activation of mTOR in response to Akt inhibition in PTEN mutated cells, the therapeutic window needs to be carefully defined, or a combination of Akt and mTOR inhibitors should be considered . Furthermore, MK-2206 has been shown to enhance the sensitivity to rapamycin via reactive oxygen species .
Analyse Biochimique
Biochemical Properties
MK-2206 Dihydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits the phosphorylation of Thr308 and Ser473 of Akt . This inhibition of Akt leads to a decrease in cell survival and resistance to cancer radiotherapy . The compound’s interaction with Akt is crucial in its role as a potential cancer treatment.
Cellular Effects
MK-2206 Dihydrochloride has significant effects on various types of cells and cellular processes. It induces G1-phase arrest and apoptosis in leukemia cells . It also inhibits cell proliferation in non-small cell lung cancer cells and medullary thyroid cancer cells . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of MK-2206 Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric Akt inhibitor, meaning it binds to a site other than the active site of Akt, changing the enzyme’s conformation and activity . This results in the inhibition of Akt signaling, promoting cancer cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-2206 Dihydrochloride change over time. It has been observed that the compound does not enhance IR-induced DNA damage, nor does it cause cell cycle distortion, apoptosis, or excessive autophagy
Dosage Effects in Animal Models
In animal models, the effects of MK-2206 Dihydrochloride vary with different dosages. For instance, in female nu/nu mice bearing ZR75-1 xenografts, MK-2206 Dihydrochloride at dosages of 240 mg/kg or 480 mg/kg inhibited tumor growth .
Metabolic Pathways
MK-2206 Dihydrochloride is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial in cell growth and survival, making it a promising target for pharmacologic intervention in cancer treatment .
Transport and Distribution
It is known that the compound is orally active and can penetrate the blood-brain barrier .
Subcellular Localization
As an Akt inhibitor, it is likely to be found wherever Akt is localized within the cell, which is typically in the cytoplasm and the cell membrane .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de MK-2206 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :
- Formation du noyau triazolo[3,4-f][1,6]naphthyridine.
- Introduction des groupes phényle et aminocyclobutyle.
- Purification finale et conversion en sel chlorhydrate.
Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle du chlorhydrate de MK-2206 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la conformité aux normes réglementaires. Les considérations clés incluent le choix des solvants, les temps de réaction et les méthodes de purification pour garantir une qualité et une évolutivité cohérentes .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de MK-2206 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut améliorer ou réduire son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une gamme d'analogues avec différents groupes fonctionnels .
Applications de recherche scientifique
Le chlorhydrate de MK-2206 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Médecine : En cours d'essais cliniques pour le traitement de divers cancers, notamment le cancer du sein, du poumon et du côlon.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie Akt.
Mécanisme d'action
Le chlorhydrate de MK-2206 exerce ses effets en se liant au domaine de l'homologie de la pleckstrine d'Akt, empêchant sa translocation vers la membrane cellulaire. Cette inhibition bloque la phosphorylation et l'activation d'Akt, conduisant à la suppression des voies de signalisation en aval impliquées dans la survie et la prolifération cellulaires . Le composé cible spécifiquement les trois isoformes d'Akt (Akt1, Akt2 et Akt3), ce qui en fait un puissant inhibiteur de l'ensemble de la voie de signalisation Akt .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK690693 : Un autre inhibiteur d'Akt avec une structure chimique différente mais un mécanisme d'action similaire.
Périfosine : Un alkylphospholipide qui inhibe Akt en empêchant sa translocation vers la membrane cellulaire.
Triciribine : Un inhibiteur de petite molécule qui cible le domaine de l'homologie de la pleckstrine d'Akt.
Unicité
Le chlorhydrate de MK-2206 est unique en raison de sa forte sélectivité pour les trois isoformes d'Akt et de sa capacité à pénétrer la barrière hémato-encéphalique. Cela en fait un outil précieux pour étudier la voie Akt et un candidat prometteur pour la thérapie anticancéreuse .
Activité Biologique
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is a synthetic organic compound that acts as a selective allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B). This compound has garnered attention in cancer research due to its potential antineoplastic activity.
- IUPAC Name : 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one dihydrochloride
- Molecular Formula : C25H21N5O·2HCl
- Molecular Weight : 480.4 g/mol
- CAS Number : 1032350-13-2
MK-2206 functions by inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), with IC50 values of 5 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 . The compound binds to the pleckstrin homology domain of Akt, preventing its activation and subsequent signaling pathways that promote cell survival and proliferation.
Antitumor Effects
MK-2206 has demonstrated significant antitumor activity across various cancer cell lines. Key findings include:
- Inhibition of Cell Proliferation : MK-2206 effectively inhibits the growth of multiple cancer cell lines in a dose-dependent manner. For instance, in nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2), IC50 values ranged from 3 to 5 µM .
Cell Line | IC50 (µM) |
---|---|
CNE-1 | 3–5 |
CNE-2 | 3–5 |
SUNE-1 | <1 |
- Induction of Autophagy : Studies show that MK-2206 can induce autophagy in cancer cells. This mechanism is crucial for its antitumor effects as it leads to the degradation of cellular components and inhibition of tumor growth .
Synergistic Effects with Other Therapies
MK-2206 has been shown to enhance the efficacy of standard chemotherapeutics. For example:
- Combination with Erlotinib : In lung and breast cancer models, MK-2206 synergistically inhibited cell proliferation when used alongside Erlotinib by suppressing both the Ras/Erk and PI3K pathways .
Clinical Studies
MK-2206 has undergone various clinical trials to evaluate its safety and efficacy:
- Phase I Trials : Initial trials indicated that MK-2206 was well tolerated when administered alone or in combination with other agents for advanced cancers .
- I-SPY2 Trial : MK-2206 was included in this adaptive trial for breast cancer treatment and has shown promise for further development .
Case Studies
Several studies have highlighted the biological activities and clinical implications of MK-2206:
Study on Nasopharyngeal Carcinoma
A preclinical study investigated MK-2206's effects on NPC cells both in vitro and in vivo. Results indicated significant inhibition of tumor growth and induction of cell cycle arrest at the G1 phase without triggering apoptosis. The study concluded that targeting the AKT pathway could be a promising strategy for treating NPC .
Study on Autophagy Induction
Research demonstrated that MK-2206 not only inhibited tumor growth but also induced autophagy in treated cells. This dual action was linked to its ability to inhibit downstream signaling pathways related to cell survival .
Propriétés
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYOZCBFOSSLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032350-13-2, 1032349-77-1 | |
Record name | MK 2206 dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-2206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.